Oxprenolol-d7

Description

Properties

IUPAC Name |

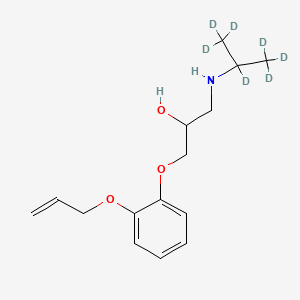

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMAWMOMDPGJMB-JLTHDCAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxprenolol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][2] It is utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][3] Oxprenolol-d7 is the deuterated analog of Oxprenolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes this compound a valuable tool in pharmacokinetic studies, serving as an internal standard for the quantification of Oxprenolol in biological samples using mass spectrometry.

It is a well-established principle in medicinal chemistry that deuteration of a drug molecule primarily influences its pharmacokinetic profile—specifically its metabolism—rather than its pharmacodynamic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 system. This "kinetic isotope effect" can result in a longer plasma half-life for the deuterated compound. However, the fundamental interaction of the drug with its target receptor, which governs its mechanism of action, is generally not altered by deuteration.

This guide will provide a detailed examination of the mechanism of action of Oxprenolol, which is presumed to be identical to that of this compound, supported by available comparative data. We will delve into its interaction with beta-adrenergic receptors, the subsequent downstream signaling pathways, and the key experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Non-Selective Beta-Adrenergic Antagonism

The primary mechanism of action of this compound is the competitive, non-selective antagonism of beta-adrenergic receptors (β-ARs). This means it binds to both β1 and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[1]

Interaction with Beta-1 Adrenergic Receptors

Beta-1 adrenergic receptors are predominantly located in the heart. The binding of this compound to these receptors leads to the following key cardiovascular effects:

-

Negative Chronotropic Effect: A decrease in heart rate.

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction.

-

Reduced Cardiac Output: The combined effect of reduced heart rate and contractility leads to a decrease in the volume of blood pumped by the heart per minute.

-

Lowered Blood Pressure: The reduction in cardiac output is a major contributor to the antihypertensive effect of the drug.

By blocking the effects of catecholamines on the heart, this compound reduces myocardial oxygen demand, which is beneficial in the management of angina pectoris.

Interaction with Beta-2 Adrenergic Receptors

Beta-2 adrenergic receptors are found in various tissues, including the smooth muscle of the bronchioles and blood vessels. Blockade of these receptors by this compound can result in:

-

Bronchoconstriction: The narrowing of the airways, which is why non-selective beta-blockers are generally contraindicated in patients with asthma or chronic obstructive pulmonary disease (COPD).

-

Vasoconstriction: The narrowing of blood vessels.

-

Inhibition of Renin Release: By blocking β2-receptors in the juxtaglomerular apparatus of the kidneys, this compound inhibits the release of renin. This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to reduced angiotensin II-mediated vasoconstriction and aldosterone-mediated sodium and water retention, further contributing to its antihypertensive effect.

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of Oxprenolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). This means that while this compound blocks the effects of potent endogenous agonists like epinephrine, it can cause a low level of stimulation of the β-ARs itself. The clinical significance of ISA is that it can minimize some of the side effects associated with complete beta-blockade, such as marked bradycardia (a very slow heart rate) and a significant reduction in cardiac output at rest.

Membrane Stabilizing Activity

Oxprenolol also possesses membrane-stabilizing activity, a property it shares with some local anesthetics. This effect is related to the inhibition of sodium channels in the cell membrane and contributes to its antiarrhythmic properties.

The Effect of Deuteration on the Mechanism of Action

As previously mentioned, the deuteration of Oxprenolol to this compound is not expected to alter its mechanism of action. The shape and electronic properties of the molecule, which govern its interaction with the beta-adrenergic receptors, remain virtually unchanged. This is supported by comparative data on the half-maximal inhibitory concentration (IC50) for β-adrenergic receptor binding, which shows negligible difference between the two compounds.

Quantitative Data

The following tables summarize the available quantitative data for Oxprenolol and its deuterated analog.

Table 1: Receptor Binding Affinity of Oxprenolol and this compound

| Compound | Receptor | Assay | Value | Reference |

| Oxprenolol | β-Adrenergic Receptor | Radioligand Binding (rat heart muscle) | Ki = 7.10 nM | |

| Oxprenolol | β1-Adrenergic Receptor | Radioligand Binding (isolated rat heart) | Kd = 2.09 nM | |

| Oxprenolol | β2-Adrenergic Receptor | Radioligand Binding (isolated rat uterus) | Kd = 1.35 nM | |

| Oxprenolol | 5-HT1A Receptor | Radioligand Binding (rat hippocampus) | Ki = 94.2 nM | |

| Oxprenolol | 5-HT1B Receptor | Radioligand Binding (rat striatum) | Ki = 642 nM | |

| Oxprenolol | β-Adrenergic Receptor | Radioligand Binding | IC50 = 8.0 nM | |

| This compound | β-Adrenergic Receptor | Radioligand Binding | IC50 = 8.2 nM | **** |

Table 2: Pharmacokinetic Properties of Oxprenolol

| Parameter | Value | Reference |

| Bioavailability | 20-70% | |

| Elimination Half-life | 1-2 hours | |

| Protein Binding | ~80% |

Signaling Pathways

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response. This compound, as an antagonist, blocks this cascade.

Caption: Beta-Adrenergic Receptor Signaling Pathway and its Blockade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target beta-adrenergic receptors are homogenized in a cold buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes or a 96-well plate, a constant amount of the membrane preparation is incubated with a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.

-

Tubes for determining non-specific binding contain a high concentration of an unlabeled antagonist (e.g., propranolol) to saturate all specific binding sites.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed quickly with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

Caption: Experimental Workflow for an Adenylyl Cyclase Activity Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Membranes are prepared from cells or tissues expressing the beta-adrenergic receptor and adenylyl cyclase system, as described for the radioligand binding assay.

-

-

Assay Reaction:

-

The membrane preparation is pre-incubated with varying concentrations of the antagonist (this compound).

-

The adenylyl cyclase reaction is initiated by adding a reaction mixture containing a buffer, Mg²⁺ (a cofactor for the enzyme), an ATP regenerating system (to maintain ATP levels), a phosphodiesterase inhibitor (to prevent cAMP degradation), a beta-adrenergic agonist (e.g., isoproterenol) to stimulate the enzyme, and [α-³²P]ATP as the substrate.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

-

Termination and Separation:

-

The reaction is terminated by adding a stop solution (e.g., containing EDTA and unlabeled cAMP) and heating to denature the enzymes.

-

The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP and other ³²P-labeled nucleotides using sequential column chromatography, typically over Dowex and alumina columns.

-

-

Quantification and Analysis:

-

The amount of [³²P]cAMP in the eluate is quantified by liquid scintillation counting.

-

The adenylyl cyclase activity is expressed as pmol of cAMP produced per minute per mg of protein.

-

The inhibitory effect of this compound is determined by plotting the enzyme activity against the log concentration of the drug to calculate the IC50 value.

-

Conclusion

References

- 1. This compound Hydrochloride | 1189649-47-5 | Benchchem [benchchem.com]

- 2. Single-dose pharmacokinetic and pharmacodynamic comparison of polymer-matrix (Slow Trasicor) and Oros dosage forms of oxprenolol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxprenolol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Oxprenolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Oxprenolol-d7, a deuterated analog of the non-selective beta-blocker, oxprenolol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacokinetic studies.

Chemical and Physical Properties

This compound is the deuterium-labeled version of oxprenolol, where seven hydrogen atoms on the isopropyl group have been replaced by deuterium. This isotopic substitution is crucial for its use as an internal standard in quantitative analysis. The hydrochloride salt form enhances its stability and solubility for analytical applications[1].

| Property | This compound Hydrochloride | This compound (Free Base) | Oxprenolol Hydrochloride | Oxprenolol (Free Base) |

| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride[1] | 1-(2-(allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol[2][3] | (RS)-1-[2-(allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol hydrochloride | (RS)-1-[2-(allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol[4] |

| Molecular Formula | C₁₅H₁₇D₇ClNO₃ | C₁₅H₁₆D₇NO₃ | C₁₅H₂₄ClNO₃ | C₁₅H₂₃NO₃ |

| Molecular Weight | 308.85 g/mol | 272.40 g/mol | 301.81 g/mol | 265.35 g/mol |

| CAS Number | 1189649-47-5 | 1189805-10-4 | 6452-73-9 | 6452-71-7 |

| Form | Solid | - | - | Solid |

| Color | White to Off-White | - | - | White to Off-White |

| Melting Point | - | - | - | 78-80 °C |

| Solubility | - | Soluble in DMF, DMSO, and Methanol | - | Slightly soluble in Dichloromethane and Methanol |

Chemical Structure

The systematic IUPAC name for this compound hydrochloride is 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride. The key structural feature is the presence of seven deuterium atoms on the isopropyl group, which replaces all hydrogen atoms in this moiety. This specific isotopic labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of oxprenolol in biological matrices. Like its non-deuterated counterpart, this compound is a chiral compound and exists as a racemic mixture of (R)-(+)- and (S)-(–)-enantiomers.

The International Chemical Identifier (InChI) notation, which includes isotopic information, is InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D;. This notation specifies deuterium substitution at the two methyl groups and the single hydrogen on the secondary carbon of the isopropyl moiety.

Experimental Protocols

A common synthetic route for this compound involves a three-stage process:

-

Preparation of Deuterated Isopropylamine (Isopropylamine-d7): This is achieved by the reduction of acetone-d6 (CD₃COCD₃) with lithium aluminum deuteride (LiAlD₄) in an anhydrous solvent like diethyl ether. This reaction yields (CD₃)₂CDNH₂.

-

Formation of the Epoxide Intermediate: 3-(2-Allyloxyphenoxy)propylene oxide is synthesized. This can be done through the reaction of pyrocatechol monoallyl ether with epichlorohydrin in the presence of potassium carbonate and acetone. The resulting product is then treated with a sodium hydroxide solution.

-

Final Coupling and Hydrochlorination: The deuterated isopropylamine is then condensed with the 3-(2-allyloxyphenoxy)propylene oxide intermediate under basic conditions to form this compound. The final product is then treated with hydrochloric acid to form the hydrochloride salt.

This compound is primarily used as an internal standard for the quantification of oxprenolol in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

General Analytical Protocol:

-

Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine). The analytes (oxprenolol and this compound) are then extracted using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

-

Chromatographic Separation: The extracted sample is injected into an HPLC or GC system to separate the analytes from other matrix components. A common HPLC method might use a cyano column with a mobile phase consisting of a phosphate buffer, acetonitrile, and methanol.

-

Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of oxprenolol and this compound.

-

Quantification: The concentration of oxprenolol in the original sample is determined by comparing the peak area ratio of oxprenolol to that of the known concentration of the this compound internal standard.

Biological Activity and Applications

Oxprenolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1- and β2-adrenergic receptors. By blocking these receptors, it inhibits the binding of catecholamines like adrenaline and noradrenaline. This action leads to a reduction in heart rate, cardiac output, and blood pressure. It is used in the treatment of conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias. Oxprenolol has also been found to act as an antagonist at serotonin 5-HT₁ₐ and 5-HT₁ₑ receptors.

The pharmacological activity of this compound is comparable to its non-deuterated counterpart. However, the deuterium substitution significantly impacts its metabolic stability.

| Parameter | This compound | Oxprenolol |

| β-Adrenergic Receptor Binding (IC₅₀) | 8.2 nM | 8.0 nM |

| β₁-Adrenergic Receptor Binding (Kd) | - | 2.09 nM (rat heart) |

| β₂-Adrenergic Receptor Binding (Kd) | - | 1.35 nM (rat uterus) |

| 5-HT₁ₐ Receptor Binding (Ki) | - | 94.2 nM (rat hippocampus) |

| 5-HT₁ₑ Receptor Binding (Ki) | - | 642 nM (rat striatum) |

| Metabolic Half-life (in hepatic microsomes) | 2.3-fold longer than oxprenolol | - |

The increased metabolic half-life of this compound is attributed to the kinetic isotope effect (KIE) at the sites of CYP450 oxidation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage.

The primary application of this compound is as a reference and internal standard for the quantitative analysis of oxprenolol in various samples, particularly in pharmacokinetic and metabolic studies. Its use improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.

References

An In-depth Technical Guide to the Synthesis and Purification of Oxprenolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Oxprenolol-d7, a deuterated analog of the beta-blocker Oxprenolol. This isotopically labeled compound is an essential tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Oxprenolol in biological matrices.[1] This document outlines the detailed synthetic pathway, purification protocols, and analytical characterization of this compound, intended to equip researchers with the necessary information for its preparation and quality control.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process that begins with the preparation of a deuterated precursor, isopropylamine-d7, followed by a coupling reaction with a non-deuterated epoxide intermediate and subsequent hydrochlorination.

Synthesis Pathway

The overall synthetic scheme for this compound is depicted below. The key steps involve the reduction of acetone-d6 to yield isopropylamine-d7, the preparation of the epoxide intermediate 3-(2-allyloxyphenoxy)propylene oxide, and the final coupling of these two moieties.

Caption: Synthesis pathway of this compound HCl.

Experimental Protocols

Step 1: Synthesis of Isopropylamine-d7

Deuterated isopropylamine is synthesized through the reduction of acetone-d6 using lithium aluminum deuteride (LiAlD₄).[1]

-

Reaction: Acetone-d6 is reduced with LiAlD₄ in anhydrous diethyl ether. The reaction proceeds via nucleophilic addition to the carbonyl group.[1]

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum deuteride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

A solution of acetone-d6 in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension with stirring, maintaining the temperature at 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

-

The reaction is carefully quenched by the dropwise addition of D₂O to decompose the excess LiAlD₄.[1]

-

The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.

-

The isopropylamine-d7 is isolated by distillation under reduced pressure, collecting the fraction boiling at 44–46 °C.[1]

-

-

Yield: This procedure typically yields isopropylamine-d7 with an isotopic purity of 99%.

Step 2: Synthesis of 3-(2-allyloxyphenoxy)propylene oxide

This epoxide intermediate is prepared by the epoxidation of 3-(2-allyloxyphenoxy)propene.

-

Reaction: 3-(2-allyloxyphenoxy)propene is reacted with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Procedure:

-

To a solution of 3-(2-allyloxyphenoxy)propene in dichloromethane, a solution of mCPBA in dichloromethane is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography using a hexane:ethyl acetate (4:1) eluent system.

-

-

Yield: The expected yield for this step is approximately 80%.

Step 3: Synthesis of this compound and its Hydrochlorination

The final step involves the coupling of isopropylamine-d7 with the epoxide intermediate, followed by conversion to the hydrochloride salt.

-

Reaction: Isopropylamine-d7 undergoes a nucleophilic ring-opening reaction with 3-(2-allyloxyphenoxy)propylene oxide at the less hindered carbon atom.

-

Procedure:

-

A mixture of 3-(2-allyloxyphenoxy)propylene oxide, isopropylamine-d7, and potassium carbonate in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound free base.

-

The crude free base is dissolved in ethyl acetate, and a solution of hydrochloric acid in ethyl acetate is added dropwise with stirring.

-

The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.

-

Purification of this compound Hydrochloride

The crude this compound HCl is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Purification Workflow

The purification process involves the dissolution of the crude product, preparative HPLC separation, fraction collection, and subsequent isolation of the pure compound.

Caption: Purification workflow for this compound HCl.

Preparative HPLC Protocol

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 30% to 70% Acetonitrile over 20 minutes.

-

Flow Rate: Scaled up from analytical flow rate based on column dimensions.

-

Detection: UV at 272 nm.

-

Sample Preparation: The crude this compound HCl is dissolved in a minimal amount of the initial mobile phase composition.

-

Injection: The dissolved sample is injected onto the column. The loading amount should be optimized based on the column capacity.

-

Fraction Collection: Fractions corresponding to the main peak, as detected by the UV detector, are collected.

-

Post-Purification Processing: The collected fractions are analyzed for purity using analytical HPLC. Fractions with the desired purity are pooled, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the pure this compound HCl.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

| Step | Product | Starting Material(s) | Typical Yield | Purity | Isotopic Enrichment |

| 1 | Isopropylamine-d7 | Acetone-d6, LiAlD₄ | High | >98% | 99% D7 |

| 2 | 3-(2-allyloxyphenoxy)propylene oxide | 3-(2-allyloxyphenoxy)propene, mCPBA | ~80% | >95% (after chromatography) | N/A |

| 3 | This compound HCl (Crude) | Isopropylamine-d7, Epoxide | Good | Variable | >99% D7 |

| 4 | This compound HCl (Pure) | Crude this compound HCl | >90% (purification step) | ≥99% (HPLC) | 99.5% D7 |

Table 2: Analytical Characterization Data

| Analytical Method | Parameter | Observed Value | Reference |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | m/z 309.852 | |

| Calculated [M+H]⁺ | m/z 309.854 | ||

| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic protons | δ 7.25–6.80 (m, 4H) | |

| Allyl proton | δ 5.90 (m, 1H) | ||

| OCH₂ protons | δ 4.50 (d, 2H) | ||

| CH(OH) proton | δ 3.95 (m, 1H) | ||

| NCH₂ protons | δ 2.75 (m, 2H) | ||

| ¹³C NMR | Isopropyl group signals | Absent at δ 22–25 ppm | |

| Purity (HPLC) | ≥99% | ||

| Isotopic Enrichment (HRMS) | 99.5% D7 |

Concluding Remarks

The synthesis and purification of this compound as described in this guide provide a robust methodology for obtaining this valuable analytical standard with high chemical and isotopic purity. Adherence to the detailed protocols is crucial for achieving the desired quality of the final product, which is essential for its application in sensitive bioanalytical assays. The provided data serves as a benchmark for quality control and validation of the synthesized material.

References

The Analytical Role of Oxprenolol-d7 in Characterizing the Pharmacokinetics and Pharmacodynamics of Oxprenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the pharmacokinetic and pharmacodynamic properties of the beta-blocker Oxprenolol. A critical aspect of studying these properties is the ability to accurately quantify the drug's concentration in biological matrices. This is where deuterated analogs, such as Oxprenolol-d7, play an indispensable role. This compound serves as an internal standard in bioanalytical methods, primarily in mass spectrometry-based assays. Its utility stems from its near-identical physicochemical properties to Oxprenolol, with a key difference in mass due to the presence of seven deuterium atoms. This mass shift allows for precise differentiation and quantification of the analyte (Oxprenolol) from the internal standard (this compound), ensuring the accuracy and reliability of pharmacokinetic studies. It is crucial to understand that dedicated pharmacokinetic and pharmacodynamic studies are not conducted on this compound itself. It is administered in non-therapeutic, trace amounts, and its biological activity is considered identical to that of the unlabeled drug. Therefore, the data presented herein pertains to Oxprenolol, with the understanding that this compound is the analytical tool enabling this characterization.

Pharmacokinetics of Oxprenolol

Oxprenolol is a moderately lipophilic beta-blocker that is well-absorbed after oral administration but undergoes significant first-pass metabolism.[1] This results in a bioavailability that can vary considerably among individuals.

Table 1: Summary of Oxprenolol Pharmacokinetic Parameters

| Parameter | Value | Source |

| Oral Bioavailability | 20 - 70% | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [3][4] |

| Elimination Half-life (t½) | 1 - 2 hours | |

| Volume of Distribution (Vd) | 1.2 L/kg | |

| Plasma Protein Binding | ~80% | |

| Metabolism | Hepatic (primarily O-glucuronidation) | |

| Excretion | Primarily renal (as inactive metabolites) |

Absorption

Following oral administration, oxprenolol is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 30 to 90 minutes. The presence of food does not significantly affect its absorption.

Distribution

Being moderately lipid-soluble, oxprenolol penetrates well into most tissues, including the central nervous system. This lipophilicity allows it to cross the blood-brain barrier. Approximately 80% of the drug is bound to plasma proteins.

Metabolism

Oxprenolol is extensively metabolized in the liver, with direct O-glucuronidation being the major metabolic pathway. Oxidative reactions represent a minor pathway. Due to significant first-pass metabolism, only about 20-70% of an oral dose reaches systemic circulation.

Excretion

The metabolites of oxprenolol are primarily excreted in the urine, with less than 4% of the drug being eliminated unchanged. The elimination half-life is short, typically ranging from 1 to 2 hours.

Pharmacodynamics of Oxprenolol

Oxprenolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 receptors. It also possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.

Mechanism of Action

By competitively blocking β1-adrenergic receptors in the heart and vascular smooth muscle, oxprenolol inhibits the effects of catecholamines like epinephrine and norepinephrine. This leads to:

-

Reduced Heart Rate (Negative Chronotropic Effect): A decrease in the rate of cardiac impulse formation in the sinus node.

-

Decreased Myocardial Contractility (Negative Inotropic Effect): A reduction in the force of heart muscle contraction.

-

Lowered Blood Pressure: The combined effect of reduced heart rate and contractility leads to a decrease in cardiac output.

Blockade of β2-receptors in the juxtaglomerular apparatus inhibits renin production, which in turn reduces the production of angiotensin II and aldosterone. This action contributes to the antihypertensive effect by preventing vasoconstriction and water retention. The blockade of β2 receptors in bronchial smooth muscle can lead to bronchoconstriction.

Intrinsic Sympathomimetic Activity (ISA)

The partial agonist activity of oxprenolol means it causes less slowing of the resting heart rate and has a less pronounced negative inotropic effect compared to beta-blockers without ISA. This may be advantageous in patients with borderline cardiac reserve.

Signaling Pathway of Oxprenolol

The following diagram illustrates the mechanism of action of Oxprenolol at the β1-adrenergic receptor.

Caption: Mechanism of Oxprenolol at the β1-adrenergic receptor.

Experimental Protocols

The quantification of oxprenolol in biological samples, essential for pharmacokinetic studies, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol illustrating how this compound would be utilized.

Bioanalytical Method for Oxprenolol Quantification

-

Sample Preparation:

-

An aliquot of the biological sample (e.g., plasma, urine) is taken.

-

A known concentration of the internal standard, this compound, is added to the sample.

-

Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

The final extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is commonly used to separate oxprenolol and this compound from other endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both oxprenolol and this compound.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of calibration standards with known concentrations of oxprenolol and a constant concentration of this compound.

-

The peak area ratio of the analyte (oxprenolol) to the internal standard (this compound) is plotted against the nominal concentration of the analyte.

-

The concentration of oxprenolol in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

-

Experimental Workflow Diagram

Caption: Bioanalytical workflow for Oxprenolol quantification.

References

- 1. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxprenolol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. Pharmacokinetics of oxprenolol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro and In Vivo Studies of Oxprenolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the in vitro and in vivo evaluation of Oxprenolol-d7. Oxprenolol, a non-selective beta-adrenergic receptor antagonist, is utilized in the management of hypertension and angina pectoris. The deuterated analog, this compound, serves as a critical internal standard for the quantitative analysis of Oxprenolol in biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents illustrative quantitative data, and visualizes key experimental workflows and signaling pathways to support researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Oxprenolol is a beta-blocker with partial agonist activity, also known as intrinsic sympathomimetic activity. Its therapeutic effects are mediated through the competitive blockade of β1- and β2-adrenergic receptors. This compound, a stable isotope-labeled version of Oxprenolol, is chemically identical in its pharmacological action but distinguishable by mass spectrometry. This property makes it an ideal internal standard for bioanalytical assays, as it co-elutes with the parent drug and experiences similar extraction and ionization efficiencies, thereby correcting for matrix effects and variations in sample processing.

This guide will delve into the essential in vitro and in vivo studies that are fundamental to characterizing the metabolic stability and pharmacokinetic profile of a compound like Oxprenolol, using this compound as a key analytical tool.

In Vitro Studies

In vitro studies are crucial for predicting a drug's metabolic fate in a living organism. These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or cellular systems like hepatocytes, to assess metabolic stability and identify potential metabolites.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Oxprenolol in human liver microsomes (HLMs) and to calculate its intrinsic clearance. This compound is used as the internal standard for the quantification of the parent compound.

Experimental Protocol:

-

Incubation Preparation: A stock solution of Oxprenolol (1 mM) is prepared in a suitable organic solvent (e.g., methanol or DMSO). The incubation mixture contains HLMs (0.5 mg/mL), NADPH regenerating system (to support CYP450 enzyme activity), and phosphate buffer (pH 7.4).

-

Reaction Initiation: The reaction is initiated by adding Oxprenolol to the pre-warmed incubation mixture to a final concentration of 1 µM.

-

Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing a fixed concentration of the internal standard, this compound.

-

Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is then collected for LC-MS/MS analysis.

-

LC-MS/MS Analysis: The concentrations of Oxprenolol are quantified using a validated LC-MS/MS method, with this compound as the internal standard.

Data Presentation:

Table 1: In Vitro Metabolic Stability of Oxprenolol in Human Liver Microsomes

| Time (min) | Oxprenolol Concentration (µM) | % Oxprenolol Remaining |

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.62 | 62 |

| 30 | 0.38 | 38 |

| 60 | 0.14 | 14 |

Calculations:

-

Half-life (t½): Calculated from the slope of the natural logarithm of the percentage of parent compound remaining versus time.

-

Intrinsic Clearance (CLint): Determined using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Metabolite Identification

Objective: To identify the major metabolites of Oxprenolol using in vitro systems.

Experimental Protocol:

The protocol is similar to the metabolic stability assay, but with a focus on detecting and identifying potential metabolites. High-resolution mass spectrometry is often employed for this purpose. The samples are analyzed for masses corresponding to predicted metabolic transformations (e.g., hydroxylation, glucuronidation).

In Vivo Studies

In vivo studies, typically conducted in animal models such as rats or mice, are essential for understanding the pharmacokinetic profile of a drug in a whole organism.

Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of Oxprenolol in rats following oral administration. This compound is used as the internal standard for the bioanalysis of plasma samples.

Experimental Protocol:

-

Animal Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of Oxprenolol (e.g., 10 mg/kg).

-

Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: Oxprenolol is extracted from the plasma samples using a suitable technique, such as protein precipitation or liquid-liquid extraction. The extraction solvent contains this compound as the internal standard.

-

LC-MS/MS Analysis: The concentration of Oxprenolol in the plasma extracts is determined by a validated LC-MS/MS method.

Data Presentation:

Table 2: Pharmacokinetic Parameters of Oxprenolol in Rats (Oral Administration, 10 mg/kg)

| Parameter | Value | Units |

| Cmax | 850 | ng/mL |

| Tmax | 1.0 | h |

| AUC(0-t) | 4250 | ngh/mL |

| AUC(0-inf) | 4500 | ngh/mL |

| t½ | 3.5 | h |

| CL/F | 2.2 | L/h/kg |

| Vd/F | 10.8 | L/kg |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

Signaling Pathway

The therapeutic effect of Oxprenolol is achieved through its interaction with beta-adrenergic receptors. The diagram below depicts the antagonism of the β1-adrenergic receptor signaling pathway.

Caption: Oxprenolol's antagonism of β1-adrenergic signaling.

Conclusion

The use of this compound as an internal standard is indispensable for the reliable quantification of Oxprenolol in complex biological matrices. The in vitro and in vivo methodologies described in this guide provide a robust framework for characterizing the metabolic stability and pharmacokinetic properties of Oxprenolol and other xenobiotics. The data generated from these studies are fundamental for regulatory submissions and for advancing our understanding of drug disposition.

The Definitive Guide to Utilizing Oxprenolol-d7 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Oxprenolol-d7 as an internal standard for the quantitative analysis of oxprenolol in biological matrices using mass spectrometry. This document details the rationale for using a deuterated internal standard, key physical and chemical properties, and exhaustive experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex matrices such as plasma or urine, variability during sample preparation and analysis can significantly impact the accuracy and precision of results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.

This compound is chemically identical to oxprenolol, with the exception of seven hydrogen atoms being replaced by deuterium. This substitution results in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically almost identical, the analyte and the deuterated internal standard co-elute during chromatography and experience similar ionization efficiencies and matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and reliable quantification.

Properties of Oxprenolol and this compound

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | Oxprenolol | This compound |

| Chemical Formula | C₁₅H₂₃NO₃ | C₁₅H₁₆D₇NO₃ |

| Molecular Weight | 265.35 g/mol | 272.4 g/mol |

| CAS Number | 6452-71-7 | 1189805-10-4 |

| Appearance | Solid | Not specified, typically solid |

| Mechanism of Action | Non-selective beta-adrenergic receptor antagonist | Same as Oxprenolol |

Experimental Protocols

The following sections provide a detailed methodology for the quantification of oxprenolol in biological matrices using this compound as an internal standard. These protocols are a synthesis of best practices and published methods for the analysis of beta-blockers.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and sensitivity. Three common methods are detailed below.

3.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

-

To 200 µL of plasma sample, add 20 µL of this compound working solution.

-

Add 50 µL of 1 M sodium hydroxide to basify the sample.

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject into the LC-MS/MS system.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is ideal for achieving low limits of quantification.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Dilute 200 µL of plasma with 500 µL of water and 100 µL of 1 M acetic acid. Add 20 µL of this compound working solution.

-

Load the diluted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase, vortex, and analyze.

Liquid Chromatography (LC)

The following LC conditions are a typical starting point for the separation of oxprenolol and its internal standard.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry (MS)

Analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| Oxprenolol | 266.2 | 116.1 | 20 |

| 266.2 | 179.1 | 15 | |

| This compound | 273.2 | 116.1 | 20 |

| 273.2 | 186.1 | 15 |

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of oxprenolol using this compound as an internal standard.

Caption: General workflow for oxprenolol quantification.

Simplified Signaling Pathway of Oxprenolol

Oxprenolol is a non-selective beta-adrenergic antagonist. The diagram below illustrates its mechanism of action.

Caption: Oxprenolol's mechanism of action.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of oxprenolol in various biological matrices. Its chemical similarity to the analyte ensures that it accurately corrects for variations in sample preparation and instrumental analysis, leading to high-quality data essential for research, clinical, and drug development applications. The protocols and parameters provided in this guide serve as a comprehensive starting point for the development and validation of sensitive and accurate LC-MS/MS methods for oxprenolol.

The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This subtle atomic substitution can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of deuterated compounds in the study of drug metabolism.

The Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental concept underpinning the utility of deuterated compounds in drug metabolism is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic pathway. This is particularly relevant for drugs metabolized by the cytochrome P450 (CYP) enzyme superfamily, which frequently catalyze the oxidation of C-H bonds.

The KIE can manifest in several beneficial ways:

-

Reduced Rate of Metabolism: Slowing down the metabolic breakdown of a drug can increase its half-life (t½) and overall exposure (AUC) in the body.

-

Improved Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing, which can improve patient compliance and provide more stable plasma concentrations.

-

Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the drug's safety profile.

-

Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.

Quantitative Impact of Deuteration on Pharmacokinetics

The therapeutic advantages of deuteration are best illustrated through a quantitative comparison of the pharmacokinetic (PK) parameters of deuterated drugs and their non-deuterated counterparts. The following tables summarize key PK data from preclinical and clinical studies for several notable deuterated drugs.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine [1][2]

| Parameter | Deutetrabenazine (Metabolites) | Tetrabenazine (Metabolites) | Fold Change |

| Single Dose | |||

| AUC₀₋ᵢₙf (ng·h/mL) | 542 | 261 | 2.1 |

| Cₘₐₓ (ng/mL) | 74.6 | 61.6 | 1.2 |

| t½ (h) | 8.6 | 4.8 | 1.8 |

| Steady State | |||

| Peak-to-trough ratio | ~2-4 | ~11 | ~0.2-0.4 |

Data represents the mean values for the sum of the active metabolites (α- and β-dihydrotetrabenazine).

Table 2: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of Deuterated (d3-ENT) and Non-Deuterated Enzalutamide (ENT) [3]

| Parameter | d3-ENT | ENT | % Change/Ratio |

| In Vitro (Microsomes) | |||

| CLᵢₙₜ (Rat) | Lower | Higher | 49.7% decrease |

| CLᵢₙₜ (Human) | Lower | Higher | 72.9% decrease |

| K H/K D | ~2 | - | - |

| In Vivo (Rats, 10 mg/kg oral) | |||

| Cₘₐₓ | Higher | Lower | 35% increase |

| AUC₀₋ₜ | Higher | Lower | 102% increase |

Table 3: Comparative In Vitro and In Vivo Pharmacokinetic Parameters of Deuterated (CTP-656) and Non-Deuterated Ivacaftor [4][5]

| Parameter | CTP-656 (d9-Ivacaftor) | Ivacaftor | Ratio/Value |

| In Vitro | |||

| ᴰV (Deuterium Isotope Effect on Vₘₐₓ) | 3.8 | - | - |

| ᴰV/K (Deuterium Isotope Effect on Vₘₐₓ/Kₘ) | 2.2 | - | - |

| In Vivo (Healthy Volunteers, Single Dose) | |||

| t½ (h) | 15.9 | ~6 | ~2.7 |

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a deuterated compound compared to its non-deuterated analog in a controlled in vitro system, typically using liver microsomes or hepatocytes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).

-

Thaw cryopreserved liver microsomes (human or other species) on ice.

-

Prepare a NADPH-regenerating system solution.

-

Prepare a quenching solution (e.g., cold acetonitrile) containing an internal standard.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the liver microsome suspension in a phosphate buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution to the respective wells. The 0-minute time point serves as the baseline.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ).

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate and compare the absorption, distribution, metabolism, and excretion (ADME) properties of a deuterated drug and its non-deuterated counterpart in a living organism.

Methodology:

-

Animal Model and Acclimation:

-

Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice) based on metabolic similarity to humans for the drug class.

-

Allow animals to acclimate to the facility for at least one week before the study.

-

-

Dosing:

-

Formulate the deuterated and non-deuterated compounds for the desired route of administration (e.g., in a solution for oral gavage or intravenous injection).

-

Administer a single, equivalent dose of either the deuterated or non-deuterated drug to separate groups of animals. For oral administration, use a proper gavage needle, ensuring the tip reaches the stomach without causing injury.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and its major metabolites in plasma.

-

Prepare plasma samples for analysis, often involving protein precipitation or solid-phase extraction.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including AUC, Cₘₐₓ, tₘₐₓ, t½, and clearance.

-

Compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds.

-

Visualizing Metabolic Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key concepts and pathways relevant to the use of deuterated compounds in drug metabolism studies.

Conclusion

The application of deuterated compounds represents a sophisticated and valuable strategy in drug metabolism studies. By leveraging the kinetic isotope effect, researchers can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines. A thorough understanding of the underlying principles, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for the successful development of deuterated drugs. This technical guide provides a foundational framework for professionals in the field to explore and harness the potential of the "deuterium switch."

References

- 1. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 2. bioscientia.de [bioscientia.de]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Toxicity Profile of Oxprenolol-d7

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on publicly available data for the non-deuterated parent compound, oxprenolol, and general principles of pharmacology and toxicology as they relate to deuterated compounds. No specific safety or toxicity studies on Oxprenolol-d7 have been identified in the public domain. This compound is primarily available as a stable isotope-labeled internal standard for research and analytical purposes. Any consideration of this compound for in vivo use would necessitate a full preclinical safety and toxicity evaluation as per regulatory guidelines.

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It has been used clinically for the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] this compound is a deuterated analog of oxprenolol, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and other analytical applications. This guide summarizes the known safety and toxicity profile of oxprenolol and discusses the potential toxicological implications of deuteration, providing a framework for the preclinical safety assessment of this compound.

Pharmacological Profile of Oxprenolol

Mechanism of Action: Oxprenolol is a competitive antagonist at both β1- and β2-adrenergic receptors.[2][4] Its blockade of β1-receptors in the heart muscle leads to a reduction in heart rate, myocardial contractility, and cardiac output, which are the primary mechanisms for its antihypertensive and anti-anginal effects. The blockade of β2-receptors can lead to bronchoconstriction. Unlike some other beta-blockers, oxprenolol possesses intrinsic sympathomimetic activity, meaning it can cause a slight activation of the beta-receptors, which may result in less pronounced bradycardia and cold extremities compared to non-ISA beta-blockers.

Pharmacokinetics: Oxprenolol is well-absorbed after oral administration but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of 20-70%. It is a moderately lipophilic compound, which allows it to cross the blood-brain barrier. The elimination half-life is approximately 1-2 hours.

Non-Clinical Safety and Toxicity of Oxprenolol

Carcinogenicity and Genotoxicity

A published study concluded that oxprenolol lacks carcinogenicity in mice and rats. Specific genotoxicity studies (e.g., Ames test, micronucleus assay) for oxprenolol were not identified in the search results. However, it is a standard part of the preclinical safety assessment for any new drug. For context, a study on the nitrosated derivative of a related beta-blocker, propranolol (N-nitroso propranolol), indicated potential genotoxicity. This highlights the importance of assessing not only the parent compound but also its potential metabolites and derivatives.

Clinical Safety and Adverse Effects of Oxprenolol

The adverse effects of oxprenolol are primarily related to its beta-blocking activity.

Table 1: Summary of Adverse Effects of Oxprenolol

| System Organ Class | Adverse Effects |

| Cardiovascular | Bradycardia, hypotension, heart failure, peripheral coldness, Raynaud's phenomenon. |

| Respiratory | Bronchospasm (especially in patients with asthma). |

| Central Nervous System | Fatigue, dizziness, headache, sleep disturbances, depression. |

| Gastrointestinal | Nausea, vomiting, diarrhea, constipation. |

| Dermatologic | Skin rash, pruritus. |

| Other | Hypoglycemia (masked symptoms), sexual dysfunction. |

The Impact of Deuteration on Safety and Toxicity: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.

Potential Implications for this compound:

-

Altered Metabolism: Deuteration at sites of metabolic oxidation by cytochrome P450 (CYP) enzymes could slow down the metabolism of this compound compared to oxprenolol. This could lead to a longer half-life and increased systemic exposure.

-

Shifting Metabolic Pathways: Slowing one metabolic pathway could lead to an increase in others, potentially forming different metabolites. The toxicological profile of these new metabolites would need to be assessed.

-

Reduced Formation of Toxic Metabolites: If a particular metabolite is responsible for toxicity, and its formation is reduced due to deuteration, this compound could potentially have a better safety profile.

-

Increased Parent Drug Toxicity: Conversely, if the parent drug itself is responsible for toxicity, increased exposure due to slower metabolism could exacerbate adverse effects.

Given that the safety and toxicity of this compound have not been publicly documented, a thorough non-clinical safety evaluation would be mandatory before any clinical use.

Proposed Non-Clinical Safety Evaluation Workflow for this compound

The following workflow is based on the International Council for Harmonisation (ICH) M3(R2) guidelines for non-clinical safety studies.

Caption: Proposed preclinical safety evaluation workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols for key non-clinical safety studies for this compound, based on standard OECD and ICH guidelines.

Acute Oral Toxicity Study (as per OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).

-

Test System: Wistar rats (female), nulliparous and non-pregnant.

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is administered orally by gavage to a group of three rats.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the dose for the next group of three animals is either increased or decreased.

-

The study proceeds in a stepwise manner until a definitive toxicity class can be assigned.

-

-

Data Collection: Body weight, clinical signs of toxicity, mortality, and gross necropsy findings.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

-

Objective: To assess the potential of this compound and its metabolites to induce gene mutations in bacteria.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

-

Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test (as per OECD Guideline 487)

-

Objective: To detect the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity).

-

Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6).

-

Procedure:

-

Cell cultures are exposed to a range of concentrations of this compound for a short (3-6 hours) and a long (e.g., 24 hours) duration, with and without metabolic activation (S9).

-

Following exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

The cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored microscopically.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Logical Relationships

The primary mechanism of action of oxprenolol involves the blockade of beta-adrenergic signaling pathways.

References

Commercial Suppliers and Availability of Oxprenolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol is a non-selective beta-adrenergic receptor antagonist that has been utilized in the treatment of conditions such as hypertension, angina pectoris, and arrhythmias.[1][2][3] Its deuterated analog, Oxprenolol-d7, serves as an invaluable tool in clinical and research settings, primarily as an internal standard for the highly sensitive and specific quantification of oxprenolol in biological matrices. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise measurement by mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), without altering the compound's chemical properties. This guide provides an in-depth overview of the commercial availability of this compound, its core applications, and detailed experimental considerations.

Commercial Availability

This compound is available from several specialized chemical suppliers. It is typically offered as a solid, either as the free base or as a hydrochloride salt, with purity levels generally exceeding 98%. Researchers should note that this compound is intended for research and development purposes only and not for human or veterinary use.[4][5]

| Supplier | Product Name | CAS Number | Molecular Formula | Available Forms | Purity |

| Cayman Chemical | This compound | 1189805-10-4 | C₁₅H₁₆D₇NO₃ | Solid | ≥98% |

| LGC Standards | This compound Hydrochloride | 1189649-47-5 | C₁₅H₁₇D₇ClNO₃ | Neat Solid | Not specified |

| Clinivex | This compound | Not specified | C₁₅H₁₆D₇NO₃ | Solid (10mg, 50mg, 100mg) | Not specified |

| Clearsynth | This compound Hydrochloride | 1189649-47-5 | C₁₅H₁₇D₇ClNO₃ | Solid | Not specified |

| Santa Cruz Biotechnology | This compound Hydrochloride | 1189649-47-5 | C₁₅H₁₇D₇ClNO₃ | Solid | Not specified |

| Pharmaffiliates | This compound Hydrochloride | 1189649-47-5 | C₁₅H₁₇D₇ClNO₃ | White Solid | Not specified |

| Benchchem | This compound Hydrochloride | 1189649-47-5 | C₁₅H₁₇D₇ClNO₃ | Solid | Not specified |

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Oxprenolol functions by competitively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors. These receptors are integral components of the sympathetic nervous system and are activated by the catecholamines epinephrine and norepinephrine.

-

β1-Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to an increase in heart rate, contractility, and conduction velocity. By blocking these receptors, oxprenolol reduces cardiac workload.

-

β2-Adrenergic Receptors: Found in the smooth muscles of the bronchioles and blood vessels, their activation leads to relaxation (bronchodilation and vasodilation). Blockade of these receptors can lead to bronchoconstriction and vasoconstriction.

The signaling cascade initiated by the activation of beta-adrenergic receptors involves the Gs alpha subunit of a G protein, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular effects. Oxprenolol, by blocking the initial receptor binding, inhibits this entire cascade.

Caption: Beta-Adrenergic Receptor Signaling Pathway and the Inhibitory Action of Oxprenolol.

Experimental Protocols

Quantification of Oxprenolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of oxprenolol in a biological matrix. Optimization of specific parameters will be required for individual instruments and experimental conditions.

1. Materials and Reagents:

-

Oxprenolol analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

2. Preparation of Stock and Working Solutions:

-

Oxprenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve oxprenolol in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the oxprenolol stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the this compound IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

-

LC Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate oxprenolol from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both oxprenolol and this compound. These will need to be determined empirically.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of oxprenolol to this compound against the concentration of the calibration standards.

-

Determine the concentration of oxprenolol in unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for the quantification of oxprenolol in plasma using LC-MS/MS.

Conclusion

This compound is a readily available and essential tool for researchers and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of oxprenolol. Its use as an internal standard ensures the accuracy and precision of analytical methods. The information provided in this guide serves as a comprehensive resource for the procurement and application of this deuterated compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Oxprenolol Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Oxprenolol in Human Plasma using a Validated LC-MS/MS Method with Oxprenolol-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxprenolol in human plasma. The method utilizes oxprenolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research.

Introduction